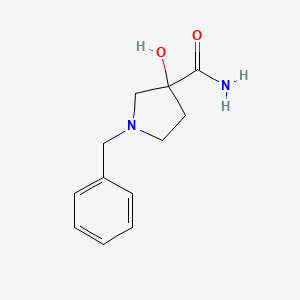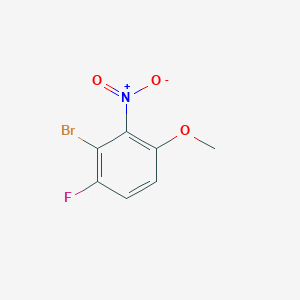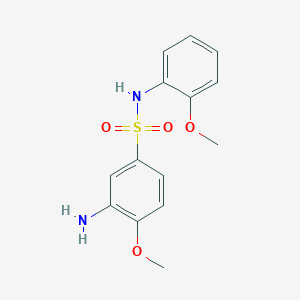
3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sulfonamide Inhibitors and Antibacterial Agents Sulfonamide compounds, including 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide, are recognized for their significant role in the development of synthetic bacteriostatic antibiotics. These compounds, known for their antibacterial properties, have evolved from their initial use in treating bacterial infections to a broader application range encompassing antifungal, antiparasitic, antioxidant, and antitumor properties. The evolution of sulfonamide derivatives, through chemical structural modifications, has expanded their medicinal applications, demonstrating their versatility in drug development. Their synthesis is relatively simple, offering a diversity of derivatives from various amines and sulfonyl chlorides, highlighting the sulfonamide group's role as a non-classical bioisostere. This adaptability underscores the potential of sulfonamide derivatives, including this compound, in planning and developing new bioactive substances with significant medicinal value (Azevedo-Barbosa et al., 2020).
Anticancer and Antiviral Applications The therapeutic versatility of sulfonamides extends to their use as anticancer and antiviral agents. Sulfonamides have been utilized in developing drugs for various conditions, including cancer, glaucoma, inflammation, and Alzheimer’s disease. Their application as antiviral HIV protease inhibitors, such as in the case of amprenavir, and as components of anticancer agents, highlights their critical role in addressing complex diseases. The ongoing research into sulfonamides' pharmacological effects further illustrates their potential in generating valuable drugs for treating and managing a wide range of health conditions (Gulcin & Taslimi, 2018).
Environmental Persistence and Human Health Impact The environmental presence of sulfonamides, derived mainly from agricultural activities, poses challenges related to microbial resistance and potential human health risks. The detection of sulfonamides in various environmental matrices indicates their widespread use and persistence. This situation necessitates considering the environmental impact of sulfonamide antibiotics, including their influence on microbial populations and the broader implications for human health. Addressing the environmental and health implications of sulfonamides remains a critical area for research and policy-making to mitigate potential risks associated with their widespread use and persistence in the environment (Baran et al., 2011).
作用機序
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition can disrupt bacterial DNA growth and cell division .
Mode of Action
It’s known that nucleophilic and electrophilic attacks are most likely to occur at sites of positive and negative electrostatic potential, respectively . This could potentially explain the compound’s interaction with its targets.
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides can disrupt the synthesis of folic acid, a crucial component for bacterial growth .
Result of Action
The inhibition of dihydropteroate synthetase can lead to a decrease in bacterial growth due to the disruption of folic acid synthesis .
生化学分析
Biochemical Properties
This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division or replication .
Cellular Effects
Sulfonamides are known to hinder cell division, making them bacteriostatic rather than bactericidal .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually leads to the inhibition of bacterial DNA growth and cell division or replication .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the production of folate .
特性
IUPAC Name |
3-amino-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGULTNWNSDZZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/no-structure.png)
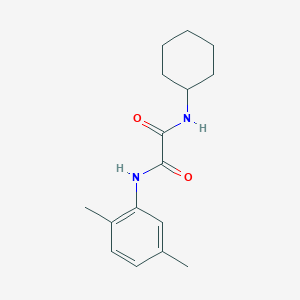
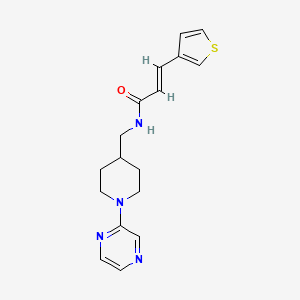
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)


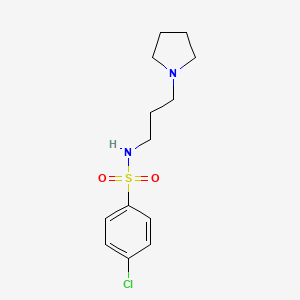

![1-(3-chloro-4-methylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797484.png)
![2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2797488.png)
